Product packaging for Methyl 3-amino-2-(oxetan-3-yl)propanoate(Cat. No.:)

Methyl 3-amino-2-(oxetan-3-yl)propanoate

Cat. No.: B13333664
M. Wt: 159.18 g/mol
InChI Key: JMBXKTUGYPCVMQ-UHFFFAOYSA-N
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Description

Overview of Methyl 3-amino-2-(oxetan-3-yl)propanoate as a β-Amino Acid Ester

This compound is classified as a β-amino acid ester. The defining feature of a β-amino acid is the presence of the amino group on the third carbon atom (the β-carbon) relative to the carbonyl group of the carboxylic acid (or in this case, the ester). nih.gov The structure of this compound features a propanoate backbone, with an amino group at the 3-position and an oxetan-3-yl substituent at the 2-position. The presence of the methyl ester functional group makes it a derivative of the corresponding β-amino acid.

The natural product Oxetin, which is 3-amino-2-oxetanecarboxylic acid, is a well-known example of a β-amino acid containing an oxetane (B1205548) ring and has been shown to possess antibacterial and herbicidal properties. mdpi.com This precedent underscores the classification of this compound within this family of compounds.

Table 1: General Properties of β-Amino Acid Esters

PropertyDescription
Structural Feature The amino group is attached to the β-carbon of the propanoate chain.
Reactivity The ester group can undergo hydrolysis to the corresponding carboxylic acid. The amino group can participate in reactions typical of primary amines, such as acylation.
Synthetic Utility β-amino acid esters are valuable building blocks in the synthesis of β-peptides, which can form stable secondary structures. nih.gov
Biological Relevance The β-amino acid scaffold is found in various natural products and is of interest in the design of peptidomimetics with enhanced stability against enzymatic degradation. mdpi.com

Significance of Oxetane Motifs in Constrained Amino Acids and Conformational Studies

In the context of peptides and peptidomimetics, the oxetane moiety can act as a conformational lock, rigidifying the backbone and promoting the formation of specific secondary structures, such as turns and helices. nih.gov Spectroscopic techniques like NMR and FT-IR, along with circular dichroism, have been employed to study the conformational preferences of oligomers of oxetane-based amino acids. nih.gov These studies have revealed that in some cases, steric interactions introduced by the oxetane ring are the dominant factor in determining the solution-state conformation. nih.gov

Table 2: Conformational Influence of the Oxetane Motif

AspectObservation
Ring Puckering X-ray crystallography has shown that the oxetane ring has a puckering angle, which is influenced by substituents. acs.org
Backbone Rigidity The steric bulk and defined geometry of the oxetane ring restrict the rotational freedom of the amino acid backbone.
Secondary Structure Induction In oligopeptides, the presence of an oxetane can lead to the formation of ordered structures stabilized by intramolecular hydrogen bonds or steric effects. nih.gov
Spectroscopic Signatures Conformational ordering due to the oxetane can be observed through distinct signals in NMR (e.g., NOE effects) and characteristic bands in FT-IR and CD spectroscopy. nih.gov

Historical Context and Evolution of Oxetane Chemistry in Organic Synthesis

The history of oxetane chemistry dates back to the 19th century, with early reports on the synthesis of the parent oxetane. beilstein-journals.org However, for a long time, the synthesis of functionalized oxetanes remained a significant challenge due to the ring strain and the propensity for side reactions. Two classical methods have been pivotal in the development of oxetane synthesis: the Williamson ether synthesis and the Paternò–Büchi reaction.

The Williamson ether synthesis , developed in the mid-19th century, is an intramolecular cyclization of a γ-halo alcohol in the presence of a base. acs.org While effective for many ethers, its application to oxetane formation requires careful selection of substrates and reaction conditions to favor the 4-exo-tet cyclization over competing elimination and intermolecular reactions. An important enantioselective synthesis of 2-aryl-substituted oxetanes was achieved in 1986 through an enantioselective reduction of β-halo ketones followed by a Williamson ether cyclization. acs.org

The Paternò–Büchi reaction , first reported in 1909 and later systematically studied by George Büchi in the 1950s, is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. This reaction has been a powerful tool for the synthesis of a wide variety of oxetanes with diverse substitution patterns.

In more recent decades, the growing interest in oxetanes, particularly in medicinal chemistry, has spurred the development of numerous new synthetic methodologies. acs.org These include transition-metal-catalyzed cycloadditions, ring-expansion reactions of epoxides, and the functionalization of pre-formed oxetane building blocks like oxetan-3-one. thieme-connect.de These modern methods have significantly expanded the accessibility of complex and highly functionalized oxetanes, including those with amino acid functionalities like this compound.

Table 3: Timeline of Key Developments in Oxetane Synthesis

Year/PeriodDevelopmentSignificance
1850sWilliamson Ether SynthesisProvided a general method for ether formation, later adapted for intramolecular cyclization to form oxetanes. acs.org
1909Paternò–Büchi ReactionFirst report of a photochemical [2+2] cycloaddition to form oxetanes.
1954Büchi's Work on the Paternò–Büchi ReactionEstablished the synthetic utility and mechanistic understanding of the reaction.
1986Enantioselective Williamson Ether SynthesisEnabled the synthesis of chiral 2-substituted oxetanes. acs.org
Late 20th - Early 21st CenturyDevelopment of Modern Synthetic MethodsEmergence of transition-metal catalysis, epoxide ring expansions, and functionalization of oxetane building blocks, greatly expanding the scope of accessible oxetane derivatives. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B13333664 Methyl 3-amino-2-(oxetan-3-yl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3-amino-2-(oxetan-3-yl)propanoate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6(2-8)5-3-11-4-5/h5-6H,2-4,8H2,1H3

InChI Key

JMBXKTUGYPCVMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C1COC1

Origin of Product

United States

Applications of Methyl 3 Amino 2 Oxetan 3 Yl Propanoate As a Building Block in Complex Molecule Synthesis

Incorporation into Peptide Structures and Peptidomimetics

The integration of non-natural amino acids is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. Methyl 3-amino-2-(oxetan-3-yl)propanoate serves as an important precursor for such modifications, where the oxetane (B1205548) ring effectively replaces a backbone amide carbonyl group. warwick.ac.ukresearchgate.net

Researchers have developed robust synthetic routes to incorporate the oxetane-amino acid motif into peptide chains using both solution-phase and solid-phase peptide synthesis (SPPS). scispace.comrsc.org A common strategy involves the synthesis of an oxetane-modified dipeptide building block, which can then be integrated into a growing peptide chain.

A key synthetic approach begins with the conjugate addition of an α-amino ester to 3-(nitromethylene)oxetane (B1440973). researchgate.net This is followed by the reduction of the nitro group to an amine and subsequent coupling with another protected amino acid to extend the peptide. researchgate.net This methodology has been successfully used to create oxetane-containing dipeptides and tripeptides. researchgate.netscispace.com Furthermore, these specialized building blocks have been incorporated into longer peptide sequences, such as an 18-residue alanine-rich peptide, demonstrating their compatibility with standard SPPS protocols. scispace.comrsc.org

Synthetic Strategies for Oxetane-Modified Peptides (OMPs)

Synthetic PhaseKey Reaction StepsProtecting Group StrategyReference
Solution-Phase1. Conjugate addition to 3-(nitromethylene)oxetane 2. Nitro group reduction 3. N-protection and couplingZ-protection (benzyloxycarbonyl) for N-terminus; Bn ester for C-terminus researchgate.netrsc.org
Solid-Phase (SPPS)Manual double coupling of pre-formed oxetane dipeptide building blocksFmoc/tBu strategy; HATU/DIPEA or HCTU/NMM coupling reagents scispace.comrsc.org

The introduction of an oxetane ring into a peptide backbone has a profound impact on its secondary structure. The four-membered ring acts as a rigid conformational constraint, limiting the rotational freedom of the peptide chain. nih.gov This "conformational locking" is highly desirable in drug design as it can pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity and specificity for a biological target.

Studies involving NMR spectroscopy and molecular dynamics simulations have provided direct experimental evidence that the oxetane modification induces a well-defined turn in the peptide backbone. rsc.orgnih.gov This turn-inducing property is particularly beneficial for improving the efficiency of peptide macrocyclization, a key strategy for enhancing the drug-like properties of peptides. rsc.orgnih.gov By promoting a conformation where the peptide's N- and C-termini are brought into close proximity, the oxetane modification facilitates the formation of cyclic peptides, often in higher yields and with fewer side products compared to unmodified linear precursors. nih.gov

However, the influence of the oxetane is context-dependent. While it promotes turns in short or linear peptides, its incorporation into an α-helical peptide has been shown to disrupt the helical structure. nih.gov The modification introduces a kink in the helical axis and alters the characteristic hydrogen bonding pattern, leading to a significant loss of helicity. nih.gov This highlights the specific and powerful role of the oxetane in directing peptide secondary structure away from helices and towards turn-like motifs.

Conformational Effects of Oxetane Incorporation

Structural ContextObserved EffectMethod of AnalysisReference
Short/Linear PeptidesInduces a distinct turn in the backbone; pre-organizes peptide for macrocyclizationNMR Spectroscopy (NOEs), Molecular Dynamics rsc.orgnih.gov
α-Helical PeptidesSignificant loss of helicity; introduces a kink in the helical axisCircular Dichroism, NMR Spectroscopy, Steered Molecular Dynamics nih.gov
Cyclic PeptidesAlters backbone conformation near the modification; establishes new intramolecular H-bondsNMR-derived distance restraints, Molecular Dynamics rsc.org

Role in the Synthesis of Novel Heterocyclic Compounds

Beyond peptidomimetics, precursors like this compound are valuable starting materials for creating more diverse heterocyclic systems. The reactive handles of the amino acid and the unique properties of the oxetane ring can be leveraged to construct new ring systems.

For instance, a related building block, methyl 2-(oxetan-3-ylidene)acetate, can be synthesized from oxetan-3-one. mdpi.com This intermediate is susceptible to aza-Michael addition reactions with various nitrogen-containing heterocycles. This process allows for the covalent linkage of the oxetane-containing fragment to other heterocyclic scaffolds, yielding novel and complex amino acid derivatives. mdpi.com Such strategies are employed to generate libraries of structurally diverse small molecules for screening in drug discovery programs. The ability to build upon the oxetane core demonstrates its utility as a foundational element for constructing a wide array of novel heterocyclic compounds. researchgate.netbeilstein-journals.org

Development of Oxetane-Containing Scaffolds for Chemical Biology

The development of molecular scaffolds that present functional groups in a well-defined three-dimensional space is a central goal in chemical biology and medicinal chemistry. Oxetane-containing building blocks, including this compound, are instrumental in creating such scaffolds. researchgate.net The oxetane ring is valued for its ability to impart favorable physicochemical properties, such as increased polarity and metabolic stability, while maintaining a low molecular weight. warwick.ac.uk

These oxetane-based scaffolds serve as platforms for the synthesis of compound libraries designed to probe biological systems or to act as leads for drug discovery. By combining the rigid oxetane core with the versatile chemistry of the amino acid group, chemists can generate a diverse set of molecules with varied functionality and spatial arrangements. These libraries can then be used to identify molecules that bind to specific proteins or modulate biological pathways, making the oxetane-amino acid motif a valuable tool for exploring chemical and biological space. warwick.ac.ukresearchgate.net

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques (e.g., NMR, HRMS) for Oxetane (B1205548) Amino Esters

Spectroscopic techniques provide fundamental information regarding the molecular structure, connectivity, and elemental composition of a compound. For oxetane amino esters like Methyl 3-amino-2-(oxetan-3-yl)propanoate, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy elucidates the structure of a molecule by probing the magnetic properties of atomic nuclei. One-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY, HSQC, and HMBC) establish the connectivity of atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the methyl ester protons, the protons on the propanoate backbone (at C2 and C3), the amino group proton, and the protons of the oxetane ring. The oxetane protons typically appear as complex multiplets in the region of 4.5-5.0 ppm due to their distinct chemical and magnetic environments in the strained four-membered ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the ester group (typically downfield, ~170-175 ppm), the carbons of the oxetane ring (~70-80 ppm for the C-O carbons and a more upfield signal for the C-C carbon), the methoxy (B1213986) carbon of the ester (~52 ppm), and the carbons of the propanoate backbone. rsc.org

Hypothetical NMR Data for this compound

SpectrumPredicted Chemical Shift (δ) [ppm]Assignment
¹H NMR~ 4.5 - 4.8Oxetane ring protons (-CH₂)
~ 3.70Methyl ester protons (-OCH₃)
~ 3.0 - 3.5Oxetane ring proton (-CH-) and propanoate C2 proton (-CH-)
~ 2.8 - 3.0Propanoate C3 protons (-CH₂NH₂)
~ 1.5 - 2.5Amino group protons (-NH₂) (broad)
¹³C NMR~ 173.0Ester carbonyl carbon (C=O)
~ 75.0Oxetane ring carbons (-CH₂-O)
~ 51.7Methyl ester carbon (-OCH₃)
~ 45.0Propanoate C2 carbon (-CH-)
~ 40.0Propanoate C3 carbon (-CH₂NH₂)
~ 35.0Oxetane ring carbon (-CH-)

High-Resolution Mass Spectrometry (HRMS) HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. The measured exact mass is then compared to the theoretical mass calculated from the molecular formula, providing strong evidence for the compound's identity. st-andrews.ac.uk

Expected HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₁₅NO₃
Molecular Weight173.21 g/mol
Observed Ion[M+H]⁺
Theoretical Exact Mass174.1125
Expected HRMS ResultCalcd for C₈H₁₆NO₃: 174.1125, Found: [Value within ± 5 ppm]

Chiral Analysis for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

Since this compound contains a stereocenter at the C2 position of the propanoate chain, it exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, e.e.) is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective method for this purpose. yakhak.orgnih.gov

The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase. This leads to different retention times for each enantiomer, resulting in their separation into two distinct peaks in the chromatogram. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for separating the enantiomers of amino acid esters and related chiral amines. yakhak.orgcsfarmacie.cz

The enantiomeric excess is calculated by comparing the areas of the two separated peaks. For a sample to be considered enantiomerically pure, typically one peak should be observed, or the area of the minor enantiomer peak should be below the detection limit.

Typical Chiral HPLC Method Parameters

ParameterDescription
TechniqueChiral High-Performance Liquid Chromatography (HPLC)
Column (CSP)Polysaccharide-based (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/AD)
Mobile PhaseNormal Phase: Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures (e.g., 90:10 v/v). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
Flow Rate0.5 - 1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
OutputChromatogram showing two baseline-resolved peaks corresponding to the (R) and (S) enantiomers.
QuantificationEnantiomeric Excess (e.e. %) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

X-Ray Crystallography for Absolute Configuration Determination

While chiral HPLC can confirm enantiomeric purity, it does not inherently assign the absolute configuration (i.e., distinguish the R-enantiomer from the S-enantiomer). Single-crystal X-ray crystallography is the definitive and most powerful method for unambiguously determining the absolute configuration of a chiral molecule. acs.org

This technique requires the formation of a high-quality single crystal of the compound, often as a salt with a chiral acid or base of known configuration. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional map of the electron density within the crystal lattice. This map reveals the precise spatial arrangement of every atom in the molecule, allowing for the direct assignment of the R or S configuration at the stereocenter according to the Cahn-Ingold-Prelog priority rules. The conformation of the oxetane ring and its orientation relative to the propanoate backbone can also be determined. rsc.org

Information Obtained from X-Ray Crystallography

Parameter DeterminedSignificance
Absolute ConfigurationUnambiguous assignment as (R) or (S) at the C2 stereocenter.
Molecular StructurePrecise bond lengths, bond angles, and torsion angles.
ConformationConfirms the three-dimensional shape of the molecule in the solid state, including the puckering of the oxetane ring.
Crystal PackingReveals intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Crystallographic DataProvides unit cell dimensions, space group, and other key crystallographic parameters for database deposition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-2-(oxetan-3-yl)propanoate, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving esterification, amination, and oxetane ring functionalization. For example, analogous syntheses employ hydrolysis under basic conditions (e.g., NaOH/MeOH) followed by acidification to isolate intermediates, as seen in trifluoromethyl-substituted propanoate derivatives . Optimization strategies include:

  • Temperature Control : Stirring at room temperature to minimize side reactions.
  • Solvent Selection : Using polar aprotic solvents (e.g., ethyl acetate) for efficient separation of organic layers.
  • Catalyst Screening : Testing bases like sodium hydroxide for deprotection or coupling steps.
    • Yield Improvement : Crystallization from hexane/ethyl acetate mixtures can enhance purity and yield (>90% in optimized steps) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and ester/amine functionalities.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve stereochemistry and hydrogen-bonding networks. For example, methyl sulfanylpropanoate derivatives have been structurally validated via this method .
  • LCMS/HPLC : To verify molecular ion peaks ([M+H]⁺) and retention times, as demonstrated for trifluoromethyl analogs (e.g., m/z 393) .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of this compound be resolved experimentally?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXD or SHELXE can unambiguously assign absolute configuration, especially for chiral centers introduced during synthesis .
  • Chiral HPLC : Employing chiral stationary phases to separate enantiomers and quantify enantiomeric excess.
  • Vibrational Circular Dichroism (VCD) : To correlate experimental spectra with computational models (DFT) for stereochemical validation.

Q. What strategies are recommended for studying the compound’s role in enzyme inhibition or metabolic pathway modulation?

  • Methodological Answer :

  • Enzyme Assays : Use kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition constants (Ki) against target enzymes. For example, sulfanylpropanoate derivatives have been tested as probes for metabolic pathways .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions between the oxetane/amine groups and enzyme active sites.
  • Isotopic Labeling : Incorporating ¹³C or ¹⁵N labels to track metabolic incorporation via NMR or mass spectrometry.

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) to assess hydrolysis kinetics of the ester group or oxetane ring strain.
  • QSPR Models : Quantitative Structure-Property Relationship models to correlate substituent effects (e.g., oxetane vs. tetrahydrofuran) with stability .
  • MD Simulations : Molecular dynamics to study solvation effects and degradation pathways in aqueous/organic matrices.

Data Contradiction and Optimization

Q. How to address discrepancies in reported synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Verify reaction parameters (e.g., stoichiometry, solvent purity) across labs.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-hydrolysis intermediates) that may reduce yield .
  • DoE (Design of Experiments) : Apply factorial design to test variable interactions (temperature, pH, catalyst loading) systematically.

Application-Driven Research

Q. What methodologies enable the use of this compound as a building block for peptidomimetics or macrocycles?

  • Methodological Answer :

  • Solid-Phase Synthesis : Incorporate the compound into resin-bound peptides via its amine group, using Fmoc/t-Boc protection strategies .
  • Ring-Closing Metathesis : Utilize the oxetane’s rigidity to design constrained macrocycles, leveraging Grubbs catalysts for cyclization.
  • Click Chemistry : Azide-alkyne cycloaddition to functionalize the ester or amine groups for bioconjugation .

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